Cyclohexane-1,3,5-tricarboxylic acid

Thermal Stability Crystal Engineering Material Science

Cyclohexane-1,3,5-tricarboxylic acid (CAS 16526-68-4) is an alicyclic tricarboxylic acid with the molecular formula C₉H₁₂O₆ and a molecular weight of 216.19 g/mol. Unlike its widely used aromatic analog, 1,3,5-benzenetricarboxylic acid (trimesic acid, H₃btc), this compound features a saturated cyclohexane ring core that adopts a chair conformation, positioning its three carboxyl groups with distinct spatial geometry.

Molecular Formula C9H12O6
Molecular Weight 216.19 g/mol
CAS No. 16526-68-4
Cat. No. B093841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane-1,3,5-tricarboxylic acid
CAS16526-68-4
Molecular FormulaC9H12O6
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
InChIKeyFTHDNRBKSLBLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane-1,3,5-tricarboxylic Acid (CAS 16526-68-4) Technical Procurement: Core Identity and Structural Distinction from Aromatic Analogs


Cyclohexane-1,3,5-tricarboxylic acid (CAS 16526-68-4) is an alicyclic tricarboxylic acid with the molecular formula C₉H₁₂O₆ and a molecular weight of 216.19 g/mol . Unlike its widely used aromatic analog, 1,3,5-benzenetricarboxylic acid (trimesic acid, H₃btc), this compound features a saturated cyclohexane ring core that adopts a chair conformation, positioning its three carboxyl groups with distinct spatial geometry [1]. This non-planar, flexible scaffold imparts fundamentally different coordination chemistry, thermal behavior, and solubility compared to rigid planar tricarboxylates, directly influencing downstream material properties.

Why Procurement Cannot Substitute 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) with Cyclohexane-1,3,5-tricarboxylic Acid


Generic substitution between cyclohexane-1,3,5-tricarboxylic acid and trimesic acid fails because the saturated ring system is not a simple structural mimic of its aromatic counterpart. The cyclohexane chair conformation introduces non-planarity and conformational flexibility, fundamentally altering the vector of carboxylate binding [1]. This geometric divergence leads to the formation of distinct metal-organic network topologies, as demonstrated by the assembly of ideal Ag₃(ctc) honeycomb layers versus deformed Ag₃(btc) nets under identical reaction conditions [1]. Furthermore, the alicyclic core introduces a pKa shift of over one unit, impacting deprotonation and metal-binding pH windows compared to trimesic acid . A simple 1:1 replacement would thus compromise product identity, reproducibility, and the intended material architecture.

Quantitative Performance Evidence: Cyclohexane-1,3,5-tricarboxylic Acid vs. Trimesic Acid in Material Science Applications


Thermal Processing and Crystallization: Differential Melting Point

The melting point of cyclohexane-1,3,5-tricarboxylic acid is dramatically lower than that of trimesic acid. The cis,cis-isomer of the target compound exhibits a melting point range of 211–215 °C . In contrast, trimesic acid (1,3,5-benzenetricarboxylic acid) melts with decomposition at 374–380 °C . This substantial depression (>160 °C) is attributed to the loss of aromaticity and the reduced symmetry in the solid-state packing of the cyclohexane derivative.

Thermal Stability Crystal Engineering Material Science

Metal-Organic Framework (MOF) Topology: Chair Conformation Directs Ideal 2D Honeycomb Networks

Under identical hydrothermal conditions with Ag(I) and 2,1,3-benzoselenadiazole, the cyclohexane-1,3,5-tricarboxylate (ctc) ligand directs the formation of ideal Ag₃(ctc) honeycomb motifs which assemble into a 3D framework of nanoscale cages [1]. In contrast, the planar benzene-1,3,5-tricarboxylate (btc) analog produces deformed Ag₃(btc) honeycomb nets that form a supramolecular framework via Se···N synthons [1]. This is a direct consequence of the chair conformation of the cyclohexane ring, which alters the carboxylate spacing and dihedral angles compared to the planar aromatic core.

Metal-Organic Frameworks Crystal Engineering Supramolecular Chemistry

Acidity and Metal-Binding pH Window: Differential pKa Profile

The first acidity constant (pKa₁) of cyclohexane-1,3,5-tricarboxylic acid is estimated at 3.39–3.45, indicating it is a weaker acid than trimesic acid [1]. The experimentally determined pKa values for trimesic acid are pK₁ = 2.12, pK₂ = 4.10, and pK₃ = 5.18 at 25°C . The shift of the first pKa by over 1.2 units to a higher value means the cyclohexane derivative deprotonates at a significantly higher pH, altering the window for full carboxylate formation and metal ion complexation.

Acidity (pKa) Coordination Chemistry pH-Dependent Solubility

Solubility Profile: Temperature-Dependent Solubility in Aqueous Media

Cyclohexane-1,3,5-tricarboxylic acid exhibits a strong temperature-dependent solubility: it is soluble in hot water and alkali solutions but only slightly soluble in cold water [1]. Trimesic acid, by comparison, has a documented aqueous solubility of 26.3 g/L at 25°C (or 0.26 g/100 mL) . The quantitative cold-water solubility of the cyclohexane derivative is not numerically specified in the literature, indicating a qualitative rather than quantitative differential in low-temperature aqueous processing.

Solubility Formulation Crystallization

High-Priority Application Scenarios for Cyclohexane-1,3,5-tricarboxylic Acid Based on Proven Differentiation


Synthesis of Novel 2D Honeycomb Metal-Organic Frameworks (MOFs) with Nanoscale Cages

Researchers aiming to synthesize 2D metal-organic layers with a perfect honeycomb (6,3) topology should select cyclohexane-1,3,5-tricarboxylic acid. The chair conformation of this linker is critical for forming ideal Ag₃(ctc) nets, in contrast to the deformed nets produced by planar trimesic acid under identical conditions [1]. This application is validated by the direct head-to-head structural comparison in silver(I) coordination polymers, where only the cyclohexane-based ligand yields a 3D framework of nanoscale cages [1].

Thermally-Driven Purification and Melt-Processing of Coordination Polymers

For laboratories and manufacturers that require tricarboxylic acid linkers that can be purified via hot-water recrystallization or processed at moderate temperatures, cyclohexane-1,3,5-tricarboxylic acid is the preferred choice. Its melting point (211–215 °C) is over 160 °C lower than trimesic acid , and its solubility in hot water facilitates purification without specialized high-temperature equipment [2]. This enables energy-efficient processing and safer handling compared to the high-melting aromatic analog.

Coordination Chemistry at Elevated pH: Selective Metal-Binding in Alkaline Conditions

When the desired metal-carboxylate complexation must occur at a higher pH (e.g., for metals that precipitate as hydroxides under acidic conditions), the cyclohexane derivative offers a practical advantage. Its first pKa of ~3.4 mandates a higher pH for full deprotonation compared to trimesic acid (pK₁ = 2.12) [3]. For the synthesis of lanthanide or alkaline-earth MOFs where framework assembly is conducted at near-neutral pH, the cyclohexane linker is more likely to be fully ionized and thus a more predictable coordination partner.

Isostructural MOF Series with Tunable Magnetic Properties

For the development of isostructural 3D coordination polymers such as [M₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5H₂O (M = Co, Ni), cyclohexane-1,3,5-tricarboxylic acid is the irreducible structural requirement [4]. Its flexibility and specific carboxylate orientation enable the construction of a non-interpenetrated 3D network with channels along all three crystallographic axes [4]. This scaffold is non-replicable with rigid aromatic tricarboxylic acids, and the resulting magnetic properties—antiferromagnetic for Co, ferromagnetic for Ni—are directly tied to the geometry of the cyclohexane-based framework [4].

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